8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate
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Overview
Description
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a bichromene core and a thiophene carboxylate group
Preparation Methods
The synthesis of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bichromene core, followed by the introduction of the ethoxy and thiophene carboxylate groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity .
Chemical Reactions Analysis
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
8-ethoxy-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl thiophene-2-carboxylate can be compared with other similar compounds, such as:
2H-1,3-Benzoxazine-3 (4H)-octanoic acid, 2,4-dioxo-, ethyl ester: This compound shares a similar core structure but differs in the functional groups attached.
Salcaprozate Impurity 4: Another related compound with similar structural features but different applications and properties
Properties
IUPAC Name |
[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O7S/c1-2-29-19-6-3-5-14-11-18(24(27)32-23(14)19)17-13-22(26)31-20-12-15(8-9-16(17)20)30-25(28)21-7-4-10-33-21/h3-13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUARWJBKBOTEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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